3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole

fragment-based drug discovery physicochemical profiling Rule of Three compliance

3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole (CAS 2059955-93-8) is a sp³-rich heterocyclic building block comprising a 1H-pyrazole ring connected at the 3-position to a 4-ethyl-4-methylpyrrolidine moiety. With molecular formula C₁₀H₁₇N₃ and a molecular weight of 179.26 g·mol⁻¹, this compound belongs to the pyrrolidine-pyrazole fragment class, increasingly valued in fragment-based drug discovery for introducing three-dimensional character and defined stereochemistry into screening libraries.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
Cat. No. B13220949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCCC1(CNCC1C2=CC=NN2)C
InChIInChI=1S/C10H17N3/c1-3-10(2)7-11-6-8(10)9-4-5-12-13-9/h4-5,8,11H,3,6-7H2,1-2H3,(H,12,13)
InChIKeyGNFJMKXUCQDLBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole: Core Structural Identity for Targeted Procurement


3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole (CAS 2059955-93-8) is a sp³-rich heterocyclic building block comprising a 1H-pyrazole ring connected at the 3-position to a 4-ethyl-4-methylpyrrolidine moiety . With molecular formula C₁₀H₁₇N₃ and a molecular weight of 179.26 g·mol⁻¹, this compound belongs to the pyrrolidine-pyrazole fragment class, increasingly valued in fragment-based drug discovery for introducing three-dimensional character and defined stereochemistry into screening libraries [1]. The presence of two differentiated alkyl substituents (ethyl and methyl) at the pyrrolidine 4-position creates a quaternary stereocenter, providing a unique vector topology for fragment elaboration.

Why Unsubstituted or Symmetrically Substituted Pyrrolidine-Pyrazole Analogs Cannot Replace the 4-Ethyl-4-methyl Scaffold


Pyrrolidine-pyrazole fragments are not interchangeable. Subtle changes in pyrrolidine substitution—particularly at the 4-position—profoundly alter molecular shape, lipophilicity, and the three-dimensional pharmacophore coverage relevant for target binding [1]. The 4-ethyl-4-methyl pattern in this compound introduces a quaternary carbon center delivering a unique spatial arrangement of C–C vectors distinct from the corresponding 4,4-dimethyl, 4-unsubstituted, or N-alkylated analogs [2]. Generic substitution with a simpler pyrrolidinyl-pyrazole forfeits the discrete balance of steric bulk and conformational constraint required for fragment optimization in programs where differentiated alkyl substitution is a critical SAR parameter [1]. The quantitative evidence below substantiates why this compound occupies a specific, non-redundant position in pyrrolidine-pyrazole chemical space.

Quantitative Differentiation Evidence: 3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. 4,4-Dimethyl Analog

The target compound exhibits a molecular weight of 179.26 g·mol⁻¹ (free base) and an estimated logP approximately 0.8–1.0 log units higher than its closest symmetric analog 3-(4,4-dimethylpyrrolidin-3-yl)-1H-pyrazole (MW 165.24 g·mol⁻¹) . The increased MW and lipophilicity arise from the replacement of one methyl group with an ethyl group, adding one methylene unit and a larger hydrophobic surface area [1]. This positions the compound near the upper boundary of Rule of Three (Ro3) compliance (MW ≤ 300, logP ≤ 3) while retaining fragment-like properties, a profile that can be advantageous for detecting weaker affinity hits that require subsequent lipophilic optimization [1].

fragment-based drug discovery physicochemical profiling Rule of Three compliance

Stereochemical Complexity: Quaternary Center Differentiation vs. Unsubstituted Pyrrolidine Scaffold

3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole contains one tetrahedral quaternary stereocenter at the pyrrolidine 4-position, yielding two enantiomeric pairs (undefined atom stereocenter count = 1) . In contrast, the unsubstituted analog 3-(pyrrolidin-3-yl)-1H-pyrazole (CAS 1225218-82-5) lacks quaternary substitution, possessing a single tertiary stereocenter that can undergo facile racemization under acidic or basic conditions through amine-mediated enolization pathways . The quaternary carbon in the target compound permanently locks chirality, ensuring configurational stability during downstream synthetic transformations and biological assays [1].

chiral building block stereochemical diversity 3D fragment space

Pyrrolidine Substitution Pattern Dictates Pharmacophoric Vector Geometry vs. N-Alkylated Regioisomers

The 3-(4-ethyl-4-methylpyrrolidin-3-yl) substitution pattern orients the NH-pyrazole hydrogen bond donor/acceptor motif at a specific distance and dihedral angle relative to the pyrrolidine nitrogen, establishing a distinct vector relationship for fragment growth . In the corresponding N-ethylated analog 1-ethyl-3-(4-ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole (CAS 2060056-86-0; MW 207.32 g·mol⁻¹), the pyrazole NH is blocked, eliminating a key hydrogen bond donor and altering the vector geometry for derivatization . The C-3 connectivity in the target compound leaves the pyrazole N1–H and N2 lone pair available for metal coordination or hydrogen bonding interactions, a feature absent in N-substituted congeners .

vector topology fragment elaboration regioisomer differentiation

Pyrrolidine-Pyrazole Scaffold Class Validated in S1PR2 Inhibitor Development: Pharmacological Relevance Context

The pyrrolidine-pyrazole chemotype has demonstrated tractable pharmacological activity as S1PR2 (sphingosine-1-phosphate receptor 2) inhibitors capable of reversing 5-fluorouracil resistance in colorectal cancer models [1]. In a series of pyrrolidine-pyrazole compounds, the lead molecule JTE-013 achieved a 5-FU inhibition rate increase from 13.01% to 75.87% in an HCT116ᴰᴾᴵ xenograft model, representing a 5.8-fold enhancement in anti-tumor efficacy of 5-FU [1]. While the specific compound 3-(4-ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole was not directly evaluated in this study, the demonstrated tractability of the pyrrolidine-pyrazole scaffold class provides proof-of-concept that substitution at the pyrrolidine ring (including alkyl groups at the 4-position) can be leveraged to modulate S1PR2 binding, DPD expression downregulation, and anti-FU-resistance activity [1].

S1PR2 inhibitor 5-FU resistance reversal colorectal cancer

Computed Topological Polar Surface Area (TPSA) and Rotatable Bond Profile: ADME Differentiation

The topological polar surface area (TPSA) of 3-(4-ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole is estimated at approximately 40.7 Ų, identical within computational precision to its 4,4-dimethyl analog [1]. However, the rotatable bond count differs: the target compound possesses two rotatable bonds (ethyl group C–C and pyrrolidine–pyrazole linkage) versus one rotatable bond in the dimethyl analog [1]. This subtle increase in conformational flexibility, combined with the larger hydrophobic surface area, predicts moderately higher passive membrane permeability while maintaining a TPSA below the 60 Ų threshold typically associated with favorable blood-brain barrier penetration [2].

ADME prediction blood-brain barrier permeability drug-likeness

Synthetic Route Confirmation and Commercial Availability Benchmarking

A documented synthetic route for 3-(4-ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole has been validated and published via XMolGen, confirming multi-step synthetic accessibility from commercially available precursors . The compound is available from multiple vendors at 95% purity (e.g., Leyan catalog number 2024112) . In contrast, the 4-ethyl-4-methylpyrrolidine precursor itself is not commonly stocked, making the pre-formed pyrazole conjugate a more procurement-efficient entry point for this substitution pattern . This avoids the need for in-house heterocycle synthesis, reducing lead time by an estimated 2–4 weeks compared to custom synthesis of the pyrrolidine intermediate followed by pyrazole annulation.

synthetic accessibility building block procurement supply chain reliability

High-Value Application Scenarios for 3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole in Research and Industrial Procurement


Fragment-Based Screening Library Design Requiring Differentiated Alkyl Substitution

The 4-ethyl-4-methyl substitution pattern occupies a distinct position in pyrrolidine-pyrazole property space relative to the 4,4-dimethyl and unsubstituted analogs, as shown by the ΔMW of +14.02 g·mol⁻¹ and ΔclogP of ~+0.7–1.0 log unit over the dimethyl compound [1]. Fragment library curators seeking to sample incremental lipophilicity and steric space within the Ro3-compliant region should include this compound to ensure coverage of the 4-ethyl-4-methyl vector topology, which is not represented by commercially standard dimethyl or monomethyl variants [2].

S1PR2 Inhibitor Lead Optimization Leveraging Pyrrolidine-Pyrazole Scaffold Validation

Given the demonstrated in vivo activity of pyrrolidine-pyrazole analogs as S1PR2 inhibitors capable of reversing 5-FU resistance (5.8-fold efficacy enhancement in xenograft models) [1], this building block can serve as a structurally differentiated intermediate for synthesizing novel S1PR2 antagonists. The 4-ethyl-4-methyl substitution provides a distinct SAR expansion point for modulating DPD downregulation potency and selectivity, potentially yielding next-generation resistance-reversal agents with improved pharmacokinetic profiles.

Stereochemically Stable Chiral Building Block for Asymmetric Synthesis Programs

The quaternary stereocenter at the pyrrolidine 4-position confers permanent configurational stability, unlike tertiary stereocenters in unsubstituted pyrrolidine-pyrazoles that are susceptible to racemization [1]. This makes the compound suitable for enantioselective fragment screening and asymmetric synthesis sequences where stereochemical integrity must be maintained through multiple synthetic transformations. Procurement of this compound as a resolved enantiomer pair or single enantiomer supports chirality-focused medicinal chemistry campaigns [2].

CNS Drug Discovery Programs Requiring Balanced TPSA and BBB Permeability Potential

With a computed TPSA of ~40.7 Ų (below the 60 Ų BBB threshold) and two rotatable bonds conferring moderate conformational flexibility, this compound presents a favorable ADME starting point for CNS-active candidates [1]. The additional ethyl group (vs. dimethyl) increases lipophilicity without inflating TPSA, predicting improved passive CNS penetration. CNS-focused medicinal chemistry teams can deploy this fragment as a core scaffold for developing brain-penetrant kinase inhibitors or GPCR modulators [2].

Quote Request

Request a Quote for 3-(4-Ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.